molecular formula C16H22N2O2 B5618003 ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate

ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate

Cat. No.: B5618003
M. Wt: 274.36 g/mol
InChI Key: SDZFZKQYQJLNKE-RMKNXTFCSA-N
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Description

Ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring substituted with an ethyl ester and a phenylprop-2-enyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester linkage and the substitution of the phenylprop-2-enyl group.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of cinnamic acid or cinnamaldehyde derivatives.

    Reduction: Formation of ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-methanol.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylprop-2-enyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the ethyl ester and phenylprop-2-enyl group in this compound provides distinct properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFZKQYQJLNKE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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